molecular formula C25H30N2O2 B15229829 Trityl-1,4-diaminobutane acetate

Trityl-1,4-diaminobutane acetate

Cat. No.: B15229829
M. Wt: 390.5 g/mol
InChI Key: PZHQGVKADGJFNQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Protecting Group Chemistry

In the realm of modern organic synthesis, the strategic use of protecting groups is a fundamental concept for achieving chemo-selectivity in multi-step reactions. The trityl (triphenylmethyl, Tr) group is a well-established protecting group, particularly for primary amines and alcohols. total-synthesis.com Its considerable steric bulk allows for the selective protection of less hindered functional groups. total-synthesis.com The trityl group is known for its stability under neutral and basic conditions, while being readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.com

Trityl-1,4-diaminobutane acetate (B1210297) exemplifies the application of protecting group strategy to a bifunctional molecule. By having one of the two primary amino groups of 1,4-diaminobutane (B46682) (putrescine) masked by the trityl group, the remaining free amino group is available for a variety of chemical transformations. This mono-protection is crucial when seeking to achieve selective N-functionalization in the synthesis of more complex molecules. The use of mono-protected diamines is a key strategy in the design of biologically active compounds and peptidomimetics. researchgate.net

Role as a Key Intermediate in Complex Molecular Architectures and Materials Science

Mono-protected diamines like Trityl-1,4-diaminobutane acetate are valuable building blocks for the synthesis of complex molecular architectures. The presence of a reactive primary amine at one end and a protected primary amine at the other allows for the stepwise and controlled elongation of molecular chains. This is particularly relevant in the field of peptide synthesis, where such compounds can be used to introduce specific linker functionalities or to create non-natural peptide structures. csic.es The trityl group, in this context, serves as a temporary shield that can be removed at a later stage to reveal a new reactive site for further conjugation or cyclization.

In materials science, diamines are important monomers for the production of polyamides and other polymers. nih.gov The ability to use a mono-protected diamine like Trityl-1,4-diaminobutane allows for the precise introduction of a reactive amine onto a surface or into a polymer chain. For instance, the related "1,4-Diaminobutane trityl resin" is utilized in solid-phase peptide synthesis (SPPS) for the creation of peptidyl-aminobutylamines. researchgate.net This highlights the role of the trityl-protected diaminobutane moiety in creating functionalized solid supports.

The free amine of this compound can be reacted with a variety of electrophiles, such as acyl chlorides, isocyanates, or activated carboxylic acids, to form amides, ureas, and other linkages. Subsequent removal of the trityl group unmasks the second primary amine, which can then be used for further reactions, including polymerization, surface grafting, or the attachment of another molecular entity. This "end-capping" and "linker" strategy is fundamental in the construction of well-defined macromolecular structures and functional materials.

Overview of Current Research Trajectories and Methodological Approaches for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds and the broader class of mono-protected diamines provide a clear indication of its potential applications.

Current research involving mono-protected diamines is largely focused on their use as building blocks in medicinal chemistry and materials science. For example, conformationally restricted mono-protected diamines are being explored as scaffolds for the rational design of pharmacologically active compounds. researchgate.net The synthesis of these building blocks in multi-gram amounts is a key area of process development research. researchgate.net

Methodological approaches often involve the selective protection of one amino group in a symmetrical diamine, which can be a challenging synthetic problem due to the potential for di-protection. Strategies to achieve mono-protection with high selectivity and yield are a continuous area of investigation. lnpu.edu.cn

In the context of peptide and peptidomimetic synthesis, research is ongoing to develop new protecting group strategies that allow for milder deprotection conditions, which is crucial for the synthesis of sensitive biomolecules. csic.es The use of the trityl group in conjunction with other protecting groups in orthogonal protection schemes is a key aspect of this research. csic.es

Future research involving this compound is likely to focus on its incorporation into novel polymers, its use as a linker in bioconjugation, and its application in the synthesis of new pharmaceutical agents, mirroring the applications of its 1,3-diaminopropane (B46017) analogue. chemimpex.com

Scope and Objectives of the Research Compendium

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound, based on currently available scientific information. The scope is strictly limited to the chemical nature of this compound and its role within advanced chemical research. This compendium has focused on:

The contextualization of this compound within the principles of organic synthesis and protecting group chemistry.

Its function as a key intermediate in the synthesis of complex molecules and its potential applications in materials science.

An overview of the research directions and methodologies applicable to this class of compounds.

This article is intended to be a foundational resource for researchers and chemists interested in the potential applications of this compound. It should be noted that while detailed research findings on this specific molecule are limited, the information presented is based on established chemical principles and data from closely related compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
This compoundN/AC₂₃H₂₆N₂·C₂H₄O₂390.53117-125White powder
N-Trityl-1,4-butanediamine diacetate325708-23-4C₂₃H₂₆N₂·2C₂H₄O₂450.57N/AN/A
Trityl 1,3-diaminopropane acetate325143-22-4C₂₂H₂₄N₂·C₂H₄O₂376.5138-143White to off-white powder

Data for this compound and its diacetate and 1,3-diaminopropane analogs are sourced from vendor information. chemimpex.comscbt.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

acetic acid;5,5,5-triphenylpentane-1,4-diamine

InChI

InChI=1S/C23H26N2.C2H4O2/c24-18-10-17-22(25)23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,22H,10,17-18,24-25H2;1H3,(H,3,4)

InChI Key

PZHQGVKADGJFNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(CCCN)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Trityl 1,4 Diaminobutane Acetate

Historical Evolution of Synthetic Pathways to Tritylated Diamines

The use of the triphenylmethyl (trityl) group as a protective moiety for amines and alcohols has a rich history, particularly in the fields of peptide and carbohydrate chemistry. Initially, the focus was on the protection of amino acids and monosaccharides to facilitate selective reactions at other functional groups. The pioneering work on N-tritylamino acids in the mid-20th century laid the groundwork for the application of this protecting group strategy to other molecules, including diamines. uobaghdad.edu.iqrsc.org

Early methods for the tritylation of amines often involved the reaction of the amine with trityl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. However, the application of these methods to symmetrical diamines like 1,4-diaminobutane (B46682) presented a significant challenge: the statistical formation of a mixture of mono- and di-substituted products, along with unreacted starting material. The separation of these closely related compounds proved to be a formidable task, driving the need for more selective synthetic routes. The inherent steric bulk of the trityl group offered a degree of preference for monosubstitution, a characteristic that would be exploited and refined in later methodologies.

Contemporary Strategies for the Synthesis of Trityl-1,4-diaminobutane Acetate (B1210297)

Direct Tritylation Approaches for 1,4-Diaminobutane

The direct reaction of 1,4-diaminobutane with a tritylating agent remains a viable, albeit challenging, method for the synthesis of the mono-tritylated product. The key to success in this approach lies in the careful control of reaction conditions to favor monosubstitution. This typically involves using a large excess of the diamine relative to the tritylating agent, which statistically favors the formation of the mono-adduct.

A common procedure involves the slow addition of trityl chloride to a solution of 1,4-diaminobutane in a suitable solvent. The choice of solvent and base is crucial in modulating the reactivity and selectivity of the reaction.

Reactant 1Reactant 2SolventBaseKey Observation
1,4-DiaminobutaneTrityl ChlorideDichloromethane (B109758)Excess 1,4-diaminobutaneSlow addition of trityl chloride is critical to minimize di-substitution.
1,4-DiaminobutaneTrityl ChloridePyridine (B92270)PyridinePyridine acts as both solvent and base, but purification can be challenging.

Following the reaction, the desired Trityl-1,4-diaminobutane must be separated from the unreacted diamine and the di-tritylated byproduct. This is often achieved through a combination of extraction and chromatographic techniques. The formation of the acetate salt can then be accomplished by treating the purified mono-tritylated diamine with acetic acid.

Indirect Synthetic Routes via Precursor Modification and Functionalization

To circumvent the selectivity issues associated with direct tritylation, indirect methods have been developed. These routes often involve the use of a pre-functionalized starting material or a solid-phase synthesis approach.

One such strategy employs a solid support, such as a trityl resin, to which 1,4-diaminobutane can be attached. ut.ac.ir This allows for the selective protection of one amino group while the other is immobilized. Subsequent cleavage from the resin yields the mono-protected diamine. This method offers excellent control over selectivity but can be more time-consuming and less scalable than solution-phase synthesis.

Another indirect approach involves the use of a starting material where one of the amino groups is already differentiated. For instance, a mono-protected diamine with an orthogonal protecting group (e.g., Boc) can be synthesized first. The free amino group can then be tritylated, followed by the deprotection of the orthogonal group. While this adds extra steps to the synthesis, it provides a highly controlled and predictable route to the desired product.

Chemo- and Regioselectivity in Tritylation Reactions of Diamines

The inherent steric hindrance of the trityl group is the primary factor governing the chemo- and regioselectivity in the tritylation of diamines. The bulky triphenylmethyl moiety makes the second tritylation of the diamine significantly slower than the first, allowing for the isolation of the mono-substituted product under carefully controlled conditions.

Studies on the tritylation of molecules with multiple hydroxyl or amino groups have consistently shown a preference for the reaction to occur at the least sterically hindered site. mdpi.com In the case of linear diamines like 1,4-diaminobutane, both primary amino groups are sterically similar, making statistical control through reactant stoichiometry a key strategy. The large size of the trityl group, once attached, effectively shields the second amino group, thus enhancing the selectivity for monotritylation.

Optimization of Reaction Conditions and Yields in Trityl-1,4-diaminobutane Acetate Synthesis

The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of several reaction parameters, most notably the choice of solvent and an understanding of the reaction kinetics.

Solvent Effects and Reaction Kinetics

The solvent plays a multifaceted role in the tritylation reaction. It must not only dissolve the reactants but also influence the reaction rate and selectivity. The polarity of the solvent can significantly impact the stability of the charged intermediates formed during the S_N1-type reaction of trityl chloride.

SolventPolarityEffect on Tritylation
DichloromethaneNon-polar aproticCommonly used, good solubility for reactants.
Tetrahydrofuran (THF)Polar aproticCan promote the reaction by stabilizing the trityl cation.
PyridinePolar aproticActs as a solvent and base, but can be difficult to remove.
AcetonitrilePolar aproticCan also be used, but may require careful optimization.

Catalyst Systems and Their Influence on Efficiency, including Organocatalysis

The efficiency of synthesizing protected diamines, such as Trityl-1,4-diaminobutane, is profoundly influenced by the choice of catalyst. Catalysis is a fundamental process that accelerates a chemical reaction by introducing a catalyst, which is not permanently altered by the reaction itself. chemscene.com This process can significantly lower the activation energy, thereby increasing the reaction rate. chemscene.com

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. nih.govrsc.org This approach is particularly relevant for creating chiral molecules with high enantiomeric purity. For the synthesis of vicinal diamines, which are valuable chiral building blocks, organocatalytic methods like the Mannich reaction have been developed. nih.gov For instance, L-proline and its derivatives have been successfully used to catalyze reactions that produce optically active diamines. nih.gov 1,3-Diamine-derived catalysts have also been designed and synthesized for use in asymmetric Mannich reactions of ketones, demonstrating high enantioselectivities under mild conditions. nih.gov These catalysts often feature primary and tertiary amine groups that act cooperatively to facilitate the reaction. nih.gov

Table 1: Overview of Catalyst Systems in Diamine Synthesis

Catalyst TypeExamplesInfluence on EfficiencyKey Advantages
OrganocatalystsL-proline, 1,3-Diamine DerivativesHigh enantioselectivity, mild reaction conditions. nih.govnih.govMetal-free, lower toxicity, readily available.
Metal Catalysts (Copper)Copper thiophene-2-carboxylate (B1233283) (CuTc)Promotes efficient diazidation of C-C bonds to form protected diamines. acs.orgHigh reactivity and rapid reaction times. acs.org
Hydrogenation CatalystsRaney Nickel, PalladiumUsed in the hydrogenation of dinitriles to form diamines. google.comEffective for specific synthetic routes from nitrile precursors.

Temperature and Pressure Profiling for Scalable Production

Transitioning a synthetic route from a laboratory setting to scalable industrial production requires meticulous optimization of reaction parameters, primarily temperature and pressure. These factors are crucial in controlling reaction kinetics, yield, and impurity formation. For instance, in solvolytic extraction and reaction processes, temperature is the dominant factor determining the rate of reaction, while residence time often dictates the extent of side reactions like condensation. acs.org

For the synthesis of 1,4-diaminobutane derivatives, specific temperature and pressure conditions are often required. For example, the hydrolysis of N,N'-diacetyl-1,4-diaminobutanes can be conducted at elevated temperatures, such as 200°C, in an autoclave to drive the reaction to completion. google.com Similarly, CO2 hydrogenation processes, which are analogous in their need for process control, are evaluated under specific temperature and pressure conditions to maximize conversion and selectivity. acs.org

Optimizing these parameters is a balancing act. While higher temperatures can increase the reaction rate, they may also promote the formation of unwanted by-products or lead to the degradation of the desired compound. Pressure can influence the concentration of gaseous reactants and shift reaction equilibria. Therefore, detailed profiling is essential to identify the optimal window for temperature and pressure that ensures high yield, purity, and safety for large-scale production.

Table 2: Hypothetical Temperature and Pressure Profile for Synthesis

Temperature (°C)Pressure (atm)Expected Yield (%)Purity (%)Notes
8016598Slow reaction rate, low by-product formation.
12018595Optimal balance of rate and purity.
16059088Faster rate but increased by-product formation.
200107580Significant degradation observed. google.com

Advanced Purification and Isolation Techniques for this compound

Achieving high purity is a critical step in the manufacturing of chemical compounds, particularly those intended for further use in sensitive applications. nicovaper.com Advanced purification and isolation techniques are employed to remove impurities that may have formed during the synthesis. nicovaper.com

Chromatographic Separations and Crystallization Strategies

Chromatography is a cornerstone of purification in chemical manufacturing, valued for its versatility in separating a wide range of molecules. grace.com High-Performance Liquid Chromatography (HPLC) is considered a gold standard for its precision and is widely used for both analytical purity checks and preparative isolation of target compounds. alwsci.comyoutube.com For a compound like this compound, reversed-phase HPLC would likely be a suitable method, separating the target molecule from less polar or more polar impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. alwsci.com The ability to customize chromatography resins based on particle size, porosity, and functionality allows for the optimization of separation processes for specific molecules and impurities. grace.com

Crystallization is another powerful and widely used technique for purifying solid compounds. youtube.com The formation of a salt, such as the acetate salt of Trityl-1,4-diaminobutane, is often a deliberate strategy to induce crystallization and enhance purification. sciencemadness.orgbeilstein-journals.org The process involves dissolving the crude material in a suitable solvent or solvent mixture and then changing conditions (e.g., cooling, adding an anti-solvent) to cause the desired compound to crystallize out of the solution, leaving impurities behind in the mother liquor. sciencemadness.orgnih.gov The choice of solvent is critical for success, as it must effectively solubilize the compound at a higher temperature and allow for precipitation upon cooling, while keeping impurities dissolved. beilstein-journals.orgnih.gov For amines, forming a salt with an acid like acetic acid or trichloroacetic acid can facilitate precipitation and purification. beilstein-journals.orgresearchgate.net

Table 3: Comparison of Purification Strategies

TechniquePrincipleApplicability for this compoundAdvantages
Preparative HPLCDifferential partitioning between mobile and stationary phases. alwsci.comIsolating highly pure fractions from complex mixtures. youtube.comHigh resolution, adaptable to various impurities. grace.comalwsci.com
CrystallizationDifferential solubility leading to precipitation of the pure compound. beilstein-journals.orgEffective for purifying the solid acetate salt. sciencemadness.orgCost-effective, scalable, can yield very high purity. youtube.com
Solid-Phase Extraction (SPE)Selective adsorption and elution to concentrate the target or remove impurities. youtube.comUseful for pre-concentration or removal of trace impurities. youtube.comVersatile and can be used for sample cleanup.

Impurity Profiling and Purity Assessment Methodologies

Impurity profiling, which involves the identification and quantification of all impurities present in a substance, is a critical aspect of quality control. nih.gov The presence of unwanted chemicals, even in trace amounts, can impact the quality and safety of the final product. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established thresholds for reporting, identifying, and qualifying impurities in new drug substances. nih.gov

A multi-technique approach is typically adopted for comprehensive impurity analysis. youtube.com Analytical methods such as HPLC and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are essential for detecting, identifying, and quantifying impurities. nicovaper.comalwsci.com HPLC is the primary method for profiling organic impurities and degradation products due to its versatility and high resolving power. youtube.com GC-MS is particularly effective for identifying volatile organic compounds, such as residual solvents from the manufacturing process. nih.gov

Purity assessment also involves techniques like Differential Scanning Calorimetry (DSC), which can determine the absolute purity of a crystalline substance by analyzing its melting peak profile. netzsch.com According to pharmacopeial standards, this method is suitable for substances with a purity of over 98% and provides a valuable orthogonal check to chromatographic methods. netzsch.com Rigorous validation of these analytical methods is required to ensure their accuracy, precision, specificity, and robustness. alwsci.comresearchgate.net

Table 4: Impurity Profiling and Assessment Methodologies

Potential Impurity TypeAnalytical MethodPurpose
Synthetic Intermediates/By-productsHPLC-MS, LC-NMR-MS nih.govIdentification and quantification of process-related impurities.
Residual SolventsGas Chromatography (GC-MS) nih.govDetection and quantification of volatile organic chemicals.
Starting MaterialsHPLC, GC-FID researchgate.netEnsuring starting materials are consumed and do not contaminate the final product.
Degradation ProductsStability-Indicating HPLC researchgate.netIdentifying impurities that form during storage. nih.gov
Overall PurityDifferential Scanning Calorimetry (DSC) netzsch.comDetermining absolute purity of the main crystalline component. netzsch.com

Mechanistic Investigations of Tritylation and Deprotection Reactions Involving Trityl 1,4 Diaminobutane Acetate

Elucidation of Reaction Mechanisms for Trityl Group Introduction on Diamines

The attachment of a trityl (triphenylmethyl) group to a diamine like 1,4-diaminobutane (B46682) proceeds through a well-defined cationic intermediate. The bulky nature of the trityl group sterically favors the protection of primary amines. total-synthesis.comtubitak.gov.tr The reaction typically involves reacting the diamine with a tritylating agent, such as trityl chloride, in the presence of a base to neutralize the generated acid. total-synthesis.com

The prevailing mechanism for tritylation is the SN1 (Substitution Nucleophilic Unimolecular) pathway. total-synthesis.comacs.org This is in contrast to an SN2 mechanism, which is impossible at the quaternary carbon of the trityl group. total-synthesis.com The reaction is initiated by the formation of the highly stable trityl cation. nih.gov This carbocation is stabilized by the delocalization of the positive charge across the three phenyl rings. The nucleophilic amine of the 1,4-diaminobutane then attacks this cation to form the N-tritylated product.

Kinetic studies of tritylation reactions confirm the SN1 mechanism. The rate of the reaction is primarily dependent on the step that forms the trityl carbocation and is therefore largely independent of the nucleophile's concentration. However, factors that stabilize the carbocation intermediate significantly influence the reaction rate.

While specific kinetic data for the tritylation of 1,4-diaminobutane is not extensively documented in readily available literature, studies on analogous primary amines and alcohols provide a clear framework. uobaghdad.edu.iquobaghdad.edu.iq The rate of tritylation is influenced by the choice of solvent and catalyst. For instance, the use of Lewis acids can accelerate the formation of the trityl cation from trityl alcohol. nih.gov

Table 1: Factors Influencing Tritylation Reaction Rates

FactorObservationMechanistic Implication
Trityl Group Substituents Electron-donating groups (e.g., methoxy) on the phenyl rings increase the reaction rate.Stabilizes the trityl carbocation intermediate, lowering the activation energy for its formation. total-synthesis.com
Solvent Polarity Polar, non-nucleophilic solvents can facilitate the reaction.Stabilizes the charged intermediate and transition state of the SN1 pathway. acs.org
Catalyst Lewis acids (e.g., Ag+, EMIM·AlCl4) or catalytic DMAP can increase the rate.Lewis acids promote the formation of the trityl cation from trityl halides or alcohols. DMAP acts as a nucleophilic catalyst. total-synthesis.comnih.gov
Steric Hindrance Primary amines react significantly faster than secondary amines.The bulky trityl cation is more accessible to less sterically hindered nucleophiles. total-synthesis.com

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of the tritylation of 1,4-diaminobutane, several experiments could be conceived to confirm the SN1 pathway, although specific studies on this substrate are not prominent in the literature.

A potential isotopic labeling experiment could involve the use of ¹⁵N-labeled 1,4-diaminobutane. Analysis of the product distribution (mono- vs. di-tritylated) and kinetic isotope effects could provide insight into the nucleophilic attack step. Similarly, using trityl chloride with a ¹³C-labeled central carbon would allow for tracking the carbocation intermediate through techniques like NMR or mass spectrometry, confirming that the bond forms between the amine nitrogen and this specific carbon.

In the SN1 tritylation reaction, the rate-determining step is the formation of the trityl carbocation. The transition state for this step involves the partial breaking of the bond between the central carbon and the leaving group (e.g., chloride in trityl chloride). youtube.com This transition state is characterized by a significant build-up of positive charge on the central carbon atom, which is stabilized by the phenyl rings.

Table 2: Characteristics of the Transition State in Tritylation

FeatureDescription
Geometry The central carbon atom transitions from a tetrahedral (sp³) geometry towards a trigonal planar (sp²) geometry.
Bonding The bond to the leaving group is partially broken, while the bond to the incoming nucleophile (amine) has not yet started to form. youtube.com
Charge Distribution A partial positive charge (δ+) develops on the central carbon, and a partial negative charge (δ-) develops on the leaving group. youtube.com

Visualizing the transition state helps in understanding how substituents on the trityl group and the choice of solvent affect the reaction's activation energy. youtube.com

Studies on the Stability and Selective Deprotection of the Trityl Moiety from Diamine Scaffolds

The trityl group is prized for its specific lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups.

The deprotection of a trityl-protected amine, such as Trityl-1,4-diaminobutane, is typically achieved with Brønsted or Lewis acids. total-synthesis.com The mechanism is essentially the reverse of the SN1 tritylation.

The process begins with the protonation of the nitrogen atom attached to the trityl group. tubitak.gov.tr This protonation makes the amine a better leaving group. The subsequent step is the cleavage of the carbon-nitrogen bond, which results in the formation of the free diamine and the highly stable trityl carbocation. total-synthesis.comtubitak.gov.tr This cation is then typically scavenged by a nucleophile present in the reaction mixture, such as water or added scavengers. total-synthesis.com

The rate of deprotection is highly sensitive to the acidity of the medium and the electronic properties of the trityl group.

Table 3: Conditions for Acid-Mediated Deprotection of Trityl Groups

Acid ReagentTypical ConditionsCommentsReference
Formic Acid (97+%) Cold, short reaction time (e.g., 3 min)Mild conditions, can be selective in the presence of other acid-labile groups like TBS ethers. total-synthesis.com
Acetic Acid Room temperatureMilder than formic acid, offers good selectivity. total-synthesis.com
Trifluoroacetic Acid (TFA) Dilute solutions (e.g., 2-5% in DCM)Stronger acid, used for more stable trityl derivatives or when other sensitive groups are absent. total-synthesis.comrsc.org
Perchloric Acid (HClO₄) Aqueous solutions (4-8 M)Used for very stable N-trityl groups, kinetics can be monitored by the appearance of the trityl cation via UV-Vis spectroscopy. tubitak.gov.tr

A significant issue can be the unintended loss of the trityl group, especially from amino-modifiers, during dry-down under high vacuum. glenresearch.com This is hypothesized to occur due to the removal of volatile bases (like ammonia), which shifts the equilibrium towards the protonated amine, leading to detritylation. This can be prevented by adding a non-volatile base like Tris before concentration. glenresearch.com

Orthogonal protection is a strategy in which multiple functional groups are protected with groups that can be removed under distinct, non-interfering conditions. ru.nlorganic-chemistry.org This allows for the selective deprotection and reaction of one site in a complex molecule while others remain shielded. bham.ac.uknih.gov

The acid-labile nature of the trityl group makes it an excellent component of orthogonal strategies. It can be selectively removed while base-labile or hydrogenation-sensitive groups remain intact.

Table 4: Orthogonal Protection Schemes Involving the Trityl Group

Trityl Group (Acid-Labile) Paired With:Orthogonal Group TypeDeprotection Condition for Orthogonal GroupExample of Orthogonal Group
Trityl (Tr)Base-Labile Basic conditions (e.g., Piperidine (B6355638), NaOH)Fluorenylmethyloxycarbonyl (Fmoc) acs.orgru.nl
Trityl (Tr)Hydrogenolysis-Labile Catalytic hydrogenation (e.g., H₂, Pd/C)Benzyl (Bn), Benzyloxycarbonyl (Cbz) organic-chemistry.org
Trityl (Tr)Fluoride-Labile Fluoride source (e.g., TBAF)Silyl ethers (e.g., TBS, TBDPS) total-synthesis.comacs.org
Trityl (Tr)Thiolysis-Labile Thiol-containing reagentsDithiasuccinoyl (Dts) ru.nl
Trityl (Tr)Palladium(0)-Labile Pd(0) catalystAllyloxycarbonyl (Alloc) ru.nlnih.gov

This orthogonality is critical in complex syntheses, such as those involving peptides or oligonucleotides, where precise control over the sequence of reactions is necessary. ru.nlnih.gov For instance, in a molecule containing both a trityl-protected amine and an Fmoc-protected amine, the Fmoc group can be removed with a base to allow for further functionalization at that site, leaving the trityl group untouched. The trityl group can then be removed in a subsequent step using acid. ru.nl

Photocatalytic Cleavage Methods for Trityl-Protected Amines

The removal of the trityl protecting group from amines traditionally relies on acidic conditions. However, the development of milder and more selective methods is a significant area of research. Visible-light photocatalysis has emerged as a powerful and environmentally friendly alternative for the cleavage of trityl groups under neutral pH conditions. organic-chemistry.orgresearchgate.net This strategy avoids the use of harsh acidic reagents that can be detrimental to sensitive functional groups within a molecule.

The general mechanism for the photocatalytic cleavage of trityl-protected compounds involves the use of a photoredox catalyst that, upon excitation with visible light, initiates a single-electron transfer (SET) process. nih.gov In the context of a trityl-protected amine, a suitable photocatalyst with a high oxidation potential can oxidize the amine, leading to the formation of a radical cation. This intermediate is highly unstable and undergoes fragmentation, cleaving the carbon-nitrogen bond to release the free amine and the trityl radical. The trityl radical can then be quenched or dimerize.

This method offers high selectivity and is compatible with a wide array of functional groups that are often labile under acidic conditions, such as esters and other acid-sensitive protecting groups. organic-chemistry.org Mechanistic studies, including Stern-Volmer quenching experiments and mass spectrometry, have been employed to confirm the involvement of radical intermediates in these transformations. organic-chemistry.org The efficiency of the photocatalytic cleavage can be influenced by the choice of photocatalyst, the solvent, and the light source.

Table 1: Overview of a Representative Photocatalytic System for Trityl Deprotection

ComponentRoleExample
Substrate The molecule to be deprotectedTrityl-1,4-diaminobutane acetate (B1210297)
Photocatalyst Absorbs light and initiates electron transferIridium(III) complexes, organic dyes
Light Source Provides energy to excite the photocatalystBlue LEDs, compact fluorescent lamp (CFL)
Solvent Solubilizes reactants and influences reaction kineticsAcetonitrile, Dimethylformamide (DMF)
Atmosphere Controls reactive speciesTypically performed under an inert atmosphere (e.g., Nitrogen, Argon)

Solvent and Reagent Effects on Deprotection Efficiency

The efficiency of the deprotection of trityl-protected amines is highly dependent on the choice of reagents and the solvent system. The classical method for trityl group cleavage is acid-catalyzed hydrolysis, which proceeds via an SN1 mechanism. total-synthesis.com The reaction is initiated by the protonation of the nitrogen atom, which weakens the C-N bond. Subsequent departure of the amine results in the formation of the highly stable triphenylmethyl (trityl) cation. The stability of this carbocation is a key driver for the reaction.

The choice of acid is critical. Strong acids like trifluoroacetic acid (TFA) can effect rapid deprotection. However, for substrates containing other acid-sensitive functionalities, milder acids such as formic acid or acetic acid are preferred, allowing for selective deprotection. total-synthesis.com Lewis acids, such as BF₃·OEt₂, can also be employed to facilitate the cleavage of the trityl group. total-synthesis.com

The solvent plays a crucial role by solvating the ionic intermediates, particularly the trityl cation. Protic solvents can participate in the reaction, while polar aprotic solvents can stabilize the charged species, thereby influencing the reaction rate. The addition of a nucleophilic scavenger, such as a silane (B1218182) or a thiol, can be beneficial to trap the trityl cation and prevent it from reacting with other nucleophiles present in the reaction mixture. The selection of the appropriate solvent and reagent combination is therefore essential to achieve high yields and selectivity in the deprotection of Trityl-1,4-diaminobutane acetate.

Table 2: Effect of Reagents and Solvents on Trityl Deprotection

ReagentSolventTypical ConditionsEfficiency/Selectivity
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room TemperatureHigh efficiency, low selectivity
Formic AcidWater/AcetonitrileMild heatingModerate efficiency, higher selectivity
Acetic Acid (80%)WaterRoom TemperatureLower efficiency, good for highly labile groups
Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane (DCM)0 °C to Room TemperatureHigh efficiency, useful alternative to Brønsted acids
Indium MetalMethanolRefluxExcellent for selective cleavage from N-trityl tetrazoles, indicating potential for specific N-trityl bonds. thieme.de

Computational Chemistry Approaches to Reaction Mechanism Understanding

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the tritylation and deprotection of amines. mdpi.comnih.gov DFT calculations allow for the exploration of the potential energy surface of a reaction, providing insights into the structures and energies of reactants, products, intermediates, and transition states. nih.gov This information is crucial for understanding reaction feasibility, kinetics, and selectivity.

For the tritylation of 1,4-diaminobutane, DFT can be used to model the SN1 reaction pathway, calculating the energy required to form the trityl cation from a precursor like trityl chloride and the subsequent reaction barrier for the nucleophilic attack of the amine. Similarly, for the acid-catalyzed deprotection of this compound, DFT calculations can map out the energy profile, identifying the rate-determining step, which is typically the cleavage of the C-N bond to form the trityl cation. multidisciplinaryjournals.com

These calculations can also predict how modifications to the trityl group (e.g., adding electron-donating or withdrawing substituents) or changes in the solvent environment affect the reaction barriers, which can guide the experimental design of more efficient protection and deprotection protocols. researchgate.net

Table 3: Information Obtainable from DFT Calculations for Trityl-Diamine Reactions

ParameterDescriptionSignificance
Optimized Geometries The lowest energy 3D structures of reactants, intermediates, transition states, and products.Provides structural information like bond lengths and angles at key points along the reaction pathway.
Reaction Energies (ΔE) The energy difference between products and reactants.Determines if the overall reaction is exothermic (favorable) or endothermic.
Activation Energies (Ea) The energy barrier that must be overcome for the reaction to occur (energy of transition state minus reactants).Relates directly to the reaction rate; a lower barrier means a faster reaction.
Vibrational Frequencies Calculated frequencies of molecular vibrations.Used to characterize stationary points (minima have all real frequencies, transition states have one imaginary frequency).
Atomic Charges Distribution of electron density across the molecule.Helps to understand the electronic nature of the reacting species and predict sites of reactivity.

Molecular Dynamics Simulations of Trityl-Diamine Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by DFT. mdpi.com For a system like this compound, MD simulations can model the conformational flexibility of the diaminobutane chain, the interactions between the bulky trityl group and the chain, and the influence of the surrounding solvent molecules. mdpi.com

MD simulations can reveal the preferred conformations of the molecule in solution and how these conformations might facilitate or hinder a reaction. For instance, simulations could show how the amine group that is to be deprotected is exposed to or shielded from the solvent and acidic reagents. The simulations track the trajectories of all atoms in the system based on a classical force field, allowing for the analysis of time-dependent properties such as hydrogen bonding, solvent shell structure, and intermolecular distances. bohrium.comrsc.org This approach is particularly useful for understanding how the solvent organizes around the substrate and how it might participate in the reaction mechanism.

Table 4: Key Analyses from Molecular Dynamics Simulations of this compound

Analysis TypeInformation GainedRelevance to Mechanism
Conformational Analysis Identifies the most populated 3D shapes (conformations) of the molecule in solution.Determines the accessibility of the amine groups and the trityl cleavage site.
Radial Distribution Functions (RDFs) Describes the probability of finding a solvent molecule or ion at a certain distance from a specific atom in the solute.Reveals the structure of the solvent shell and how reagents might approach the reaction center.
Hydrogen Bond Dynamics Tracks the formation and breaking of hydrogen bonds between the solute, solvent, and acetate counter-ion.Elucidates the role of specific solvent interactions in stabilizing intermediates and transition states.
Root Mean Square Deviation (RMSD) Measures the average change in atomic positions over time.Indicates the overall stability and flexibility of the molecule during the simulation.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful hybrid approach for studying chemical reactions in large, complex systems like a solvated molecule. umn.edunih.gov These methods partition the system into two regions: a small, chemically active core (the QM region) that is treated with high-level, computationally expensive quantum mechanics, and the surrounding environment (the MM region) which is described by a more efficient, classical molecular mechanics force field. mit.edu

For the deprotection of this compound, a QM/MM study would typically define the QM region to include the trityl group, the nitrogen atom to which it is attached, and perhaps a few adjacent atoms and key reagent molecules. rsc.org The remainder of the diaminobutane chain, the acetate counter-ion, and the bulk solvent would constitute the MM region. This approach allows for an accurate description of the electronic changes occurring during bond breaking and formation within the QM region, while still accounting for the steric and electrostatic influence of the full environment. nih.gov QM/MM simulations can thus provide a more realistic modeling of reaction pathways and energy barriers in solution compared to gas-phase DFT calculations.

Table 5: Typical Setup for a QM/MM Study of Trityl Deprotection

ComponentDescriptionExample Method/Level of Theory
QM Region The part of the system where the chemical reaction (bond cleavage) occurs.The trityl carbon, the adjacent nitrogen, and the attacking reagent (e.g., H₃O⁺).
QM Method The quantum mechanical theory used to describe the QM region.Density Functional Theory (e.g., B3LYP/6-31G(d)).
MM Region The remainder of the system, treated with classical mechanics.The rest of the diaminobutane, the acetate ion, and a box of water molecules.
MM Force Field The set of parameters used to describe the MM region.AMBER, CHARMM, OPLS.
QM/MM Interface The method used to treat the boundary and interactions between the QM and MM regions.Link atoms, electronic embedding.

Applications of Trityl 1,4 Diaminobutane Acetate in Advanced Organic Synthesis and Materials Chemistry

Trityl-1,4-diaminobutane Acetate (B1210297) as a Versatile Building Block in Complex Molecule Synthesis

The unique structure of Trityl-1,4-diaminobutane acetate, featuring one free and one protected amine, positions it as a highly adaptable component in multi-step syntheses. This design allows for its precise incorporation into a variety of molecular frameworks, from functionalized linear chains to intricate three-dimensional structures.

Polyamines are organic compounds with two or more primary amino groups that are involved in numerous biological processes. nih.govnih.gov The synthesis of specifically functionalized polyamine derivatives for research in medicinal chemistry and materials science often requires a strategy of sequential functionalization, which is enabled by mono-protected diamines like Trityl-1,4-diaminobutane.

The synthetic utility of this compound lies in the differential reactivity of its two amine groups. The unprotected primary amine can undergo a variety of chemical transformations, such as acylation, alkylation, or arylation. Once the desired modification is achieved at the first amine, the trityl protecting group can be cleaved under mild acidic conditions to liberate the second amine. This newly deprotected amine is then available for subsequent reactions, allowing for the creation of asymmetric or differentially functionalized diaminobutane derivatives. This stepwise approach is critical for producing complex polyamines with precisely defined structures that would be difficult to obtain through direct reactions with unprotected 1,4-diaminobutane (B46682).

The construction of macrocycles—large ring-like molecules—relies on reactions that join the ends of a linear precursor. nih.govresearchgate.net this compound serves as a valuable linear building block in this context. researchgate.net Its 1,4-diaminobutane core can be elongated through reactions at its free amine group. Following the construction of the desired linear chain, the trityl group is removed to expose the terminal amine, which can then react with the other end of the chain to form the macrocyclic structure. nih.gov This strategy has been employed in the combinatorial synthesis of large macrocycle libraries for screening against biological targets. nih.gov

In the field of supramolecular chemistry, this building block is relevant to the synthesis of mechanically interlocked molecules like rotaxanes and polyrotaxanes. wikipedia.org A rotaxane consists of a dumbbell-shaped molecule (axle) threaded through a macrocycle (ring), with bulky "stoppers" at each end of the axle preventing the ring from dethreading. vt.edu The linear 1,4-diaminobutane unit can be incorporated into the axle component. The trityl group can serve as a temporary bulky stopper during the threading of the ring onto the axle in a "threading-followed-by-stoppering" approach. nih.gov After the ring is in place, the trityl group can be removed and replaced with a permanent stopper. Polyrotaxanes, which feature multiple rings on a polymer chain, can be synthesized using similar principles, where monomers derived from Trityl-1,4-diaminobutane are polymerized to form the axle. researchgate.netresearchgate.net

One of the most well-defined applications of this compound is in solid-phase peptide synthesis (SPPS) to create peptidomimetics and other modified oligomers. cam.ac.uk A derivative, 1,4-Diaminobutane trityl resin, is a solid support used in Fmoc-based SPPS. sigmaaldrich.com In this application, the 1,4-diaminobutane molecule is anchored to a polystyrene resin via the trityl group, leaving the second amine free to act as the starting point for peptide chain elongation. sigmaaldrich.com This results in the synthesis of peptides with a C-terminal aminobutylamine instead of the typical carboxylic acid, a modification that can alter the peptide's biological activity and stability. The use of the trityl group as an anchor is analogous to its use as an N-terminal protecting group for amino acids in certain SPPS strategies. csic.esru.nl

Table 1: Properties of 1,4-Diaminobutane Trityl Resin for SPPS

PropertyDescriptionSource(s)
Matrix Copolymer of styrene (B11656) with 1% divinylbenzene (B73037) (DVB), 200-400 mesh. sigmaaldrich.com
Application Designed for the synthesis of peptidyl-aminobutylamines via Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.com
Linkage Type The 1,4-diaminobutane is linked to the resin through a trityl group. sigmaaldrich.com
Loading Capacity Typically ranges from 0.20 to 1.00 mmol/g, indicating the amount of substrate per gram of resin. sigmaaldrich.com
Appearance A solid, white to yellow or beige powder. sigmaaldrich.com

In nucleic acid chemistry, the trityl group is a standard protecting group for the 5'-hydroxyl function of nucleosides during automated solid-phase oligonucleotide synthesis. beilstein-journals.org By analogy, a trityl-protected diaminobutane linker can be incorporated into synthetic oligonucleotides to introduce a primary amine functionality. This amine can be used for post-synthetic labeling with fluorophores, biotin, or other moieties. Furthermore, the hydrophobicity of the trityl group is exploited in the purification of synthetic DNA, where "trityl-on" full-length products are selectively retained on a reverse-phase column while "trityl-off" failure sequences are washed away. upenn.edu

Utilization in Polymer and Materials Science Research

The difunctional nature of 1,4-diaminobutane, once deprotected, makes it a valuable component in polymer chemistry for creating both linear and cross-linked polymeric materials.

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. mdpi.com After the removal of its trityl protecting group, 1,4-diaminobutane possesses two reactive primary amine groups. This difunctionality allows it to act as a monomer in step-growth polymerization. For instance, it can be reacted with difunctional acyl chlorides or dicarboxylic acids to form polyamides, a class of polymers known for their strength and thermal stability. The use of a protected monomer like this compound allows for controlled polymerization strategies, such as the synthesis of block copolymers, where blocks of different monomers are added sequentially. The ability to introduce this short, flexible aliphatic diamine into a polymer backbone can modify the material's physical properties, such as its flexibility, hydrophilicity, and thermal characteristics.

Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. sigmaaldrich.com This process transforms thermoplastic materials into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. illinois.edu After deprotection, 1,4-diaminobutane can function as a cross-linking agent. polysciences.com If a pre-formed polymer contains reactive side-chains, such as esters or acyl chlorides, the two amine groups of the diaminobutane can react with two different polymer chains, forming a covalent bridge between them. nih.gov The density of these cross-links, which can be controlled by the amount of diaminobutane added, has a significant impact on the final properties of the material, such as its rigidity and swelling behavior in solvents. sigmaaldrich.com This makes it a useful modifier for creating customized polymer networks for applications ranging from coatings and adhesives to hydrogels. polysciences.comnih.gov

Table 2: Role of Diamines as Cross-linking Agents

Cross-linker TypeFunctional GroupsMechanismResulting NetworkSource(s)
Diamines (e.g., 1,4-diaminobutane) Two amine (-NH₂) groupsReacts with electrophilic groups (e.g., acyl chlorides, epoxides) on polymer chains.Covalently cross-linked 3D network (e.g., polyamide or epoxy resin). sigmaaldrich.compolysciences.com
Diacrylates Two acrylate (B77674) groupsUndergoes free-radical polymerization to connect polymer chains.Forms a dense, rigid network, often used in UV-curable coatings. polysciences.com
Diisocyanates Two isocyanate (-NCO) groupsReacts with hydroxyl or amine groups on polymer chains.Forms polyurethane or polyurea networks. sigmaaldrich.com
Dithiols Two thiol (-SH) groupsReacts with alkenes (thiol-ene reaction) or forms disulfide bonds.Creates dynamic or reversible cross-links in materials like hydrogels. nih.govnih.gov

Precursor for Surface Modification and Functionalization Studies

The functionalization of surfaces is a critical area in materials science, aiming to impart specific properties such as biocompatibility, wear resistance, or tailored chemical reactivity to a substrate. organic-chemistry.org Polymers, for instance, often require surface treatments to improve properties like wettability and adhesive behavior. organic-chemistry.org The introduction of primary amine groups is a common strategy for surface functionalization, as they can serve as versatile chemical handles for the subsequent attachment of a wide array of molecules.

This compound is a well-suited precursor for such applications. Its free primary amine can be covalently attached to a surface that has been pre-activated with electrophilic groups (e.g., N-hydroxysuccinimide esters, isothiocyanates, or epoxides). Once the molecule is anchored to the surface via its primary amine, the trityl protecting group can be removed under mild acidic conditions. This deprotection step reveals a second primary amine, effectively creating a surface decorated with reactive amino functionalities.

This two-step process allows for the controlled introduction of primary amines, creating a spacer arm (the butane (B89635) chain) that extends from the surface. This spacing can be crucial for minimizing steric hindrance and ensuring that the subsequently attached molecules (e.g., biomolecules, fluorophores, or catalysts) can adopt their functional conformations. A related compound, 1,4-diaminobutane trityl resin, is employed in solid-phase peptide synthesis, highlighting the utility of this scaffold in building complex structures on a solid support. sigmaaldrich.com

Table 1: Potential Steps for Surface Functionalization using this compound

Step Description Purpose
1. Surface Activation The substrate surface is treated to introduce reactive electrophilic groups. To prepare the surface for covalent bonding.
2. Coupling Reaction The activated surface is reacted with this compound. To anchor the molecule to the surface via its free primary amine.
3. Washing The surface is washed to remove any unreacted material. To ensure a clean, functionalized surface.
4. Deprotection The trityl group is cleaved using a mild acid treatment. To expose the second primary amine for further functionalization.
5. Final Functionalization The newly exposed amine is reacted with a molecule of interest. To attach the desired functional moiety to the surface.

Application in Heterocyclic Chemistry and Nitrogen-Containing Compounds Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. amazonaws.com The development of synthetic routes to these scaffolds is a central theme in organic chemistry. This compound, with its reactive primary amine and protected secondary amine precursor, serves as a versatile building block for the synthesis of various nitrogen-containing rings.

The synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines often relies on the cyclization of linear precursors containing an amine and a suitable electrophilic center.

Pyrrolidine (B122466) Derivatives: The 1,4-diamine structure of the butane backbone in this compound makes it an ideal precursor for pyrrolidine rings. The free primary amine can be reacted with a molecule containing two electrophilic centers, such as a 1,4-dihalide or a 1,4-diepoxide, in an intermolecular fashion. More commonly, the primary amine can be modified to introduce an electrophilic center at the appropriate position, followed by an intramolecular cyclization. For instance, reaction with an α,β-unsaturated ester could be followed by a Michael addition and subsequent cyclization. The synthesis of a trans-3,4-disubstituted pyrrolidine has been described using a Michael reaction as a key step. nih.gov

Piperidine (B6355638) Derivatives: The synthesis of piperidines can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or the cyclization of open-chain compounds. nih.gov The aza-Michael reaction is a powerful tool for constructing the piperidine ring. kcl.ac.uk Starting from this compound, the primary amine could be used as a nucleophile in a double Michael addition with a suitable divinyl ketone, leading to a 4-piperidone (B1582916) after cyclization. dtic.mil Alternatively, the amine can be elongated and then cyclized. For example, acylation followed by reduction and introduction of a leaving group on the side chain would set the stage for an intramolecular nucleophilic substitution to form the six-membered ring.

The free primary amine of this compound readily undergoes classical reactions to form key nitrogen-containing functional groups.

Imine Formation: Primary amines react with aldehydes or ketones in a condensation reaction to form imines (also known as Schiff bases). nih.gov This reaction is typically reversible and can be catalyzed by acid. mdpi.com The reaction of this compound with a carbonyl compound would yield an N-tritylated amino-imine. These imines are valuable intermediates themselves, as the C=N bond can be reduced to form a secondary amine or attacked by nucleophiles.

Amide Formation: The nucleophilic primary amine can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form a stable amide bond. This reaction allows for the introduction of a wide variety of substituents. After amide formation, the trityl group can be removed to liberate the second amine, which can then be further modified, allowing for the synthesis of complex, unsymmetrically substituted diamides.

Table 2: Key Reactions of the Primary Amine in this compound

Reaction Type Reactant(s) Product Functional Group
Imine Formation Aldehyde or Ketone Imine (C=N)
Amide Formation Acyl Chloride, Anhydride, or Carboxylic Acid + Coupling Agent Amide (R-CO-NH-R')
Reductive Amination Aldehyde or Ketone + Reducing Agent (e.g., NaBH₃CN) Secondary Amine
Alkylation Alkyl Halide Secondary Amine

Development of Novel Reagents and Catalysts from this compound Scaffolds

The unique structure of this compound, with one reactive and one protected amine, makes it an excellent scaffold for building more complex molecules, particularly in the realm of catalysis. The butane chain provides a flexible spacer, and the two nitrogen atoms can be differentially functionalized to create sophisticated ligand and catalyst structures.

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. Chiral vicinal diamines are a well-established class of privileged ligands for a wide range of metal-catalyzed asymmetric reactions. sigmaaldrich.com They are key components in catalysts for asymmetric hydrogenation, transfer hydrogenation, and other transformations. nih.gov

While Trityl-1,4-diaminobutane itself is achiral, it can serve as a starting point for the synthesis of chiral ligands. The free primary amine can be used to attach the scaffold to a chiral auxiliary. Subsequent deprotection of the trityl group and further reaction at the newly exposed amine allows for the creation of a chiral diamine environment. For example, reaction with a chiral epoxide followed by deprotection and further elaboration can lead to chiral amino alcohol or diamine ligands. These ligands can then be complexed with transition metals like iridium, rhodium, or ruthenium to generate catalysts for asymmetric synthesis. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the use of metals. chemrxiv.org Primary and secondary amines are common functional groups in organocatalysts, acting as Lewis bases or participating in the formation of transient iminium or enamine intermediates.

This compound can be a precursor for bifunctional organocatalysts. Bifunctional catalysts possess two distinct functional groups—for example, a Lewis base (like an amine) and a hydrogen-bond donor (like a thiourea (B124793) or amide)—that work in concert to activate both the nucleophile and the electrophile in a reaction. preprints.org

A synthetic strategy could involve acylating the primary amine of this compound with a molecule that contains or can be converted into a hydrogen-bonding motif. After deprotection of the trityl group, the second amine would be free to act as the basic catalytic site. Such catalysts, derived from chiral diamine scaffolds, have been successfully applied in reactions like Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.compreprints.org

Table 3: Mentioned Compounds

Compound Name
This compound
Pyrrolidine
Piperidine
Azacycloalkane
Imine
Amide
1,4-dihalide
1,4-diepoxide
α,β-unsaturated ester
divinyl ketone
4-piperidone
N-hydroxysuccinimide ester
isothiocyanate
epoxide
acyl chloride
anhydride
Iridium
Rhodium
Ruthenium

Development of Metal-Organic Framework (MOF) Linkers and Coordination Complexes

The strategic design of organic linkers is a cornerstone in the development of metal-organic frameworks (MOFs) and coordination complexes, dictating the resultant topology, porosity, and functional properties of these materials. While a vast array of functionalized organic molecules have been explored as potential linkers, a comprehensive review of scientific literature reveals no specific instances of This compound being directly employed as a building block in the synthesis of MOFs or as a ligand in stable coordination complexes.

The absence of "this compound" in the construction of MOFs and coordination complexes can be understood by examining the fundamental role of the trityl (triphenylmethyl) group in organic synthesis. The trityl group is a sterically bulky protecting group, commonly used to selectively block a reactive functional group, such as an amine, from participating in a chemical reaction. total-synthesis.comsigmaaldrich.comresearchgate.net Its primary function is to be temporarily installed and then later removed under specific, often acidic, conditions to liberate the free amine. total-synthesis.comsigmaaldrich.com

Therefore, the likely role of "this compound" in the context of advanced organic synthesis is that of a synthetic intermediate. In a hypothetical synthetic pathway towards a 1,4-diaminobutane-containing linker, the trityl group would protect one of the amine functionalities of 1,4-diaminobutane while the other end of the molecule is elaborated. Following the construction of the desired linker backbone, the trityl group would be cleaved to expose the second amine, which could then participate in the formation of a MOF or coordination complex.

For instance, various research endeavors focus on incorporating diamine functionalities into MOF structures to enhance properties like CO2 capture or to serve as catalytic sites. researchgate.netbohrium.com These syntheses often involve multi-step procedures where protecting groups are essential. While diamines like 1,4-diaminobutane are conceptually simple building blocks, their direct use can lead to uncontrolled polymerization or undesired side reactions. The use of a mono-protected diamine, such as a trityl-protected version, would allow for controlled, stepwise synthesis of more complex and well-defined linker molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies for Trityl 1,4 Diaminobutane Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced NMR spectroscopy is indispensable for the detailed structural elucidation of Trityl-1,4-diaminobutane acetate (B1210297) in both solution and solid states.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are powerful tools for mapping the complex network of covalent bonds and spatial relationships within Trityl-1,4-diaminobutane acetate.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on adjacent methylene (B1212753) groups of the diaminobutane backbone. For instance, the protons on C1 would show cross-peaks with the protons on C2, and similarly between C2-C3 and C3-C4. This establishes the sequential connectivity of the butane (B89635) chain. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This is crucial for assigning the carbon signals of the diaminobutane chain and the trityl group. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for confirming the attachment of the trityl group to the nitrogen atom of the diaminobutane. Correlations would be expected between the trityl protons and the carbon atoms of the diaminobutane backbone adjacent to the nitrogen, as well as between the protons of the diaminobutane chain and the quaternary carbon of the trityl group. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net In the case of this compound, NOESY can reveal through-space interactions between the protons of the bulky trityl group and the protons of the diaminobutane chain, helping to define the preferred spatial arrangement of these groups relative to each other. science.gov

Table 1: Expected 2D NMR Correlations for this compound

NMR Experiment Correlating Nuclei Information Gained for this compound
COSY ¹H - ¹HConfirms the H-C-C-H connectivity within the 1,4-diaminobutane (B46682) backbone.
HSQC ¹H - ¹³C (¹J)Assigns specific proton signals to their directly attached carbon atoms in both the trityl and diaminobutane moieties.
HMBC ¹H - ¹³C (²⁻⁴J)Confirms the attachment of the trityl group to the nitrogen of the diaminobutane and establishes long-range connectivity.
NOESY ¹H - ¹H (through space)Provides information on the spatial proximity of protons, elucidating the conformational preferences of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the averaged structure in a solvent, solid-state NMR (ssNMR) is essential for characterizing this compound in its solid, crystalline, or amorphous forms. The bulky trityl group can influence the packing of molecules in the solid state. nih.gov ssNMR can distinguish between different polymorphs (crystalline forms) or amorphous states, which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, providing insights into the local environment and conformation of the molecules in the solid phase.

Dynamic NMR for Conformational Studies

The flexible butane chain of this compound can adopt various conformations in solution. Dynamic NMR (DNMR) is a technique used to study these conformational changes. rsc.orgnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with conformational isomerization. rsc.orgnih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. glenresearch.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exceptional mass accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for probing the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov

A key fragmentation pathway for tritylated compounds involves the cleavage of the bond between the trityl group and the rest of the molecule, leading to the formation of a stable trityl cation (C(C₆H₅)₃⁺), which gives a characteristic signal in the mass spectrum. glenresearch.com Other expected fragmentations would involve cleavages within the diaminobutane chain. The analysis of these fragmentation patterns allows for a detailed confirmation of the compound's structure.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion Proposed Structure Significance
[M+H]⁺ C₂₃H₂₈N₂O₂ + H⁺Molecular ion, confirms the molecular weight.
[C(C₆H₅)₃]⁺ Trityl cationCharacteristic fragment confirming the presence of the trityl group.
[M - C(C₆H₅)₃]⁺ H₂N(CH₂)₄NH₂ + H⁺Loss of the trityl group, confirming the diaminobutane moiety.
Fragments from butane chain cleavage Various smaller amine fragmentsProvides further evidence for the structure of the diaminobutane backbone.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for the analysis of large and thermally fragile molecules like this compound. This method provides highly accurate molecular weight determination, which is essential for confirming the identity of synthesized compounds and their derivatives.

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA). A pulsed laser then irradiates the crystal, causing the matrix to desorb and ionize the analyte molecules, typically by protonation. These ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. For this compound, this technique would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Illustrative MALDI-TOF Data for this compound

Ion Species Theoretical m/z
[M+H]⁺ 403.54
[M+Na]⁺ 425.52
[M+K]⁺ 441.49

This interactive table provides theoretical mass-to-charge ratios for common adducts of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.34
b (Å) 8.76
c (Å) 22.18
β (°) 98.5

This interactive table presents hypothetical unit cell parameters for a single crystal of this compound.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is used to analyze the crystalline structure of a powdered sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical formula but different crystal structures, which can affect their physical properties. PXRD provides a characteristic "fingerprint" for each polymorph based on the positions and intensities of the diffraction peaks. For this compound, PXRD would be employed to ensure the consistency of the crystalline form across different batches and to study any potential polymorphic transformations.

Simulated PXRD Peak List for a Polymorph of this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
7.5 11.78 100
15.0 5.90 65
22.5 3.95 80

This interactive table shows a simulated powder X-ray diffraction pattern.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis) for Functional Group Analysis and Electronic Structure Studies

Vibrational and electronic spectroscopy are fundamental for characterizing the functional groups and electronic properties of molecules. Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are specific to its functional groups. For this compound, the IR spectrum would display characteristic bands for the N-H stretching of the ammonium (B1175870) group, C-H stretching of the aromatic and aliphatic parts, and the carboxylate stretches of the acetate ion. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings.

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the strong π-π* transitions of the aromatic rings of the trityl group.

Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR ~3300-3000 N-H stretch (ammonium)
IR ~3100-3000 Aromatic C-H stretch
IR ~2960-2850 Aliphatic C-H stretch
IR ~1560 & ~1415 Carboxylate (acetate) asymmetric & symmetric stretch
Raman ~1000 Aromatic ring breathing mode
UV-Vis ~260 π-π* transitions (phenyl rings)

This interactive table summarizes key spectroscopic features and their assignments.

Advanced Spectroscopic Techniques for Surface and Interface Analysis (if applicable to materials applications)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms on a material's surface. This is particularly relevant if this compound is used to modify surfaces or create thin films. XPS works by irradiating a sample with X-rays and analyzing the kinetic energies of the ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, high-resolution XPS spectra of the C 1s, N 1s, and O 1s regions would allow for the differentiation of the carbon atoms in the trityl group, the butane chain, and the acetate, as well as the nitrogen of the amine and the oxygens of the acetate.

Expected XPS Binding Energies for this compound

Element Core Level Approximate Binding Energy (eV) Chemical State
C 1s ~284.8 C-C, C-H (Aromatic/Aliphatic)
C 1s ~286.3 C-N
C 1s ~288.7 O=C-O (Acetate)
N 1s ~401.5 R-NH₃⁺
O 1s ~532.0 O=C-O (Acetate)

This interactive table lists the expected binding energies for the different atoms in this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) stands as a powerful high-resolution scanning probe microscopy technique for the topographical and nanomechanical characterization of surfaces. Its utility in elucidating the structural organization of "this compound" and its derivatives lies in its capacity to visualize surfaces at the nanoscale, providing intricate details about molecular arrangement, self-assembly, and surface morphology. While direct AFM studies on this compound are not extensively found in publicly available literature, the principles of AFM and its application to structurally analogous molecules provide a clear framework for its potential in characterizing this compound.

AFM operates by scanning a sharp probe, with a tip radius on the order of nanometers, over a sample surface. The forces between the tip and the sample, which can be attractive or repulsive, cause a deflection of the cantilever holding the tip. This deflection is typically measured by a laser beam reflected off the back of the cantilever onto a position-sensitive photodiode. By recording the cantilever's deflection as the tip is scanned across the surface, a three-dimensional topographical image of the sample can be generated.

In the context of this compound, AFM can be instrumental in understanding how these molecules arrange themselves on a substrate. The bulky trityl protecting group, combined with the flexible diaminobutane chain and the acetate counter-ion, suggests a propensity for forming self-assembled monolayers (SAMs) or other ordered structures on suitable surfaces. AFM can provide direct visualization of these assemblies.

Detailed Research Findings from Analogous Systems

Research on molecules with similar structural features, such as amine-terminated alkanes and other bulky molecules, demonstrates the potential of AFM in this area. Studies on the self-assembly of amine-terminated monolayers have shown that the chemical structure and the deposition method significantly influence the organization of the resulting film. AFM has been used to assess the grafting efficiency and the organization of such monolayers.

Furthermore, AFM has been employed to study the nanostructure of various organic molecules on surfaces. For instance, in the study of self-assembled monolayers of long-chain alkanethiols on gold, AFM has revealed the presence of ordered domains, as well as defects and domain boundaries within the monolayer. The high resolution of AFM allows for the determination of lattice parameters of the molecular packing.

For large organic molecules, non-contact AFM (NC-AFM) can be particularly advantageous as it minimizes the interaction forces between the tip and the sample, reducing the risk of sample damage or displacement during scanning. Theoretical simulations of NC-AFM imaging of large porphyrin molecules on graphene have shown that the appearance of the AFM image can be highly dependent on the tip-sample interaction and can even induce molecular movement.

The table below illustrates the type of data that could be obtained from an AFM analysis of a self-assembled monolayer of a compound like this compound on a substrate such as mica or gold. The parameters are based on findings from AFM studies of similar self-assembled molecular systems.

ParameterDescriptionIllustrative Value
Substrate The flat surface onto which the molecules are deposited for AFM analysis.Mica, Au(111)
Deposition Method The technique used to apply the compound to the substrate.Dip-coating, Spin-coating
AFM Mode The operational mode of the AFM.Tapping Mode, Non-Contact Mode
Imaging Environment The medium in which the AFM imaging is performed.Ambient Air, Liquid
Monolayer Thickness The height of the self-assembled molecular layer.1.5 - 2.5 nm
Domain Size The lateral dimensions of ordered molecular regions.50 - 500 nm
Surface Roughness (RMS) The root mean square average of the height deviations from the mean surface level.0.2 - 0.8 nm
Molecular Packing The arrangement of molecules within the ordered domains.Hexagonal, Lamellar

Theoretical and Computational Investigations of Trityl 1,4 Diaminobutane Acetate

Conformational Analysis and Energy Landscapes of Trityl-1,4-diaminobutane Acetate (B1210297)

The conformational flexibility of the 1,4-diaminobutane (B46682) backbone, coupled with the significant steric hindrance imposed by the trityl group, results in a complex potential energy surface with multiple local minima. Understanding the relative energies of these conformers is key to predicting the molecule's predominant shapes and, consequently, its chemical behavior.

Ab initio and semi-empirical quantum mechanical methods are instrumental in exploring the conformational preferences of molecules like Trityl-1,4-diaminobutane acetate. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve the Schrödinger equation from first principles without empirical parameters, offering high accuracy at a significant computational cost. researchgate.net Density Functional Theory (DFT) has also emerged as a popular ab initio approach, providing a good balance between accuracy and computational expense.

For a molecule of this size, a comprehensive scan of the potential energy surface using high-level ab initio methods can be computationally prohibitive. Therefore, a common strategy involves an initial exploration using more computationally efficient semi-empirical methods, such as AM1 or PM3. chemrxiv.org These methods use a simplified Hamiltonian and incorporate parameters derived from experimental data to speed up calculations. chemrxiv.org While less accurate than ab initio methods, they are well-suited for identifying a set of low-energy conformers that can then be subjected to more rigorous ab initio or DFT calculations for energy refinement and geometry optimization. organic-chemistry.orgacgpubs.org

A comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide, a molecule with significant conformational flexibility, has been successfully carried out using a combination of ab initio and DFT methods, demonstrating the power of these techniques in mapping complex potential energy hypersurfaces. researchgate.net In the case of Trityl-1,4-diaminobutane, the key dihedral angles to consider would be those along the C-C-C-C backbone of the butane (B89635) chain and the C-N bond connecting to the trityl group.

Table 1: Illustrative Relative Energies of Trityl-1,4-diaminobutane Conformers (Hypothetical Data)

ConformerDihedral Angle (N-C1-C2-C3)Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol) - DFT/B3LYP/6-31G*
A (Extended)180°180°0.00
B (Gauche 1)60°180°1.25
C (Gauche 2)180°60°0.85
D (Folded)60°60°3.50

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found in the public domain. The values are based on typical energy differences for alkane conformers.

Molecular mechanics (MM) offers a computationally less expensive alternative for studying large molecular systems. wikipedia.org MM methods use classical mechanics to calculate the potential energy of a system based on a set of parameters known as a force field. wikipedia.orguiuc.edu These force fields define the energy cost associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uiuc.edunih.gov

The accuracy of MM simulations is highly dependent on the quality of the force field parameters. For a molecule like Trityl-1,4-diaminobutane, a standard force field such as AMBER or CHARMM might not have optimized parameters for the trityl group attached to a diamine. In such cases, it is often necessary to develop or refine the force field parameters. This process typically involves fitting the MM potential energy function to high-level ab initio or experimental data for smaller, representative fragments of the molecule. For instance, the torsional parameters for the C-C-N-Trityl linkage would be critical for accurately modeling the conformational behavior.

The development of custom force fields has been shown to be crucial for accurately simulating the behavior of complex systems, such as peptides and other biomolecules. chemrxiv.org A well-parameterized force field can be used to perform molecular dynamics (MD) simulations, which provide insights into the dynamic behavior and conformational landscape of this compound in solution over time.

Table 2: Illustrative Force Field Parameters for the Trityl Group (Hypothetical Data)

Atom Typevan der Waals Radius (Å)van der Waals Well Depth (kcal/mol)
C (trityl, sp2)1.9080.086
H (trityl, aromatic)1.4870.015

This table presents hypothetical data for illustrative purposes. The parameters are based on general values for aromatic carbons and hydrogens in common force fields.

Electronic Structure and Reactivity Predictions

Computational chemistry also provides powerful tools to investigate the electronic properties of this compound, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of the HOMO and LUMO of this compound can reveal its potential as an electron donor (nucleophile) or acceptor (electrophile).

The HOMO is likely to be localized on the nitrogen atoms of the diaminobutane moiety, specifically the lone pair electrons, making these sites the most probable for electrophilic attack. The bulky trityl group, being electron-withdrawing, will influence the energy of the HOMO. The LUMO, on the other hand, is expected to be distributed over the aromatic rings of the trityl group, indicating that this part of the molecule is more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. ajchem-a.com

Table 3: Illustrative Frontier Molecular Orbital Energies of Trityl-1,4-diaminobutane (Hypothetical Data)

Molecular OrbitalEnergy (eV) - DFT/B3LYP/6-31G*
HOMO-6.2
LUMO-0.8
HOMO-LUMO Gap5.4

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found in the public domain. The values are based on typical FMO energies for similar amine-containing organic molecules.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.net For this compound, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the diaminobutane and the oxygen atoms of the acetate counter-ion, indicating their nucleophilic character. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms attached to the nitrogens and the acidic proton of the acetate.

This information is invaluable for predicting how the molecule will interact with other charged or polar species. For example, the negative potential on the nitrogen atoms suggests that they are the primary sites for protonation or interaction with Lewis acids. The charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom.

The basicity of the amino groups in this compound is a critical property, especially in non-aqueous environments where many organic reactions are conducted. Computational methods can be employed to predict the pKa values of the conjugate acids of the diamine in various solvents.

The prediction of pKa values in non-aqueous solvents is a challenging task, but several computational strategies have been developed. ut.ee These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in the solvent of interest using a combination of quantum mechanical calculations for the gas-phase energetics and a continuum solvent model (like the Polarizable Continuum Model, PCM) to account for solvation effects. Recent studies have shown that with careful selection of the theoretical level and solvent model, it is possible to predict pKa values in non-aqueous solvents with reasonable accuracy. fiveable.me

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for the design of new ones with tailored properties.

By systematically modifying the structure of this compound in silico, it is possible to establish quantitative structure-property relationships (QSPR). For instance, computational studies can predict how changes in the length of the diamine chain, the nature of the counter-ion, or substitutions on the trityl group's phenyl rings would affect properties such as:

Solubility: By calculating solvation free energies in different solvents.

Lipophilicity (logP): A key determinant of a molecule's ability to cross cell membranes.

Conformational Flexibility: By analyzing the potential energy surface and identifying low-energy conformers. montclair.edu

Binding Affinity: To a target of interest through docking and free energy calculations. nih.gov

These studies can guide the synthesis of new derivatives with improved characteristics for specific applications. For example, a study on pyrimidine-4,6-diamine derivatives demonstrated how computational design could lead to potent and selective inhibitors. nih.gov

The following table outlines potential modifications and their predicted effects:

Modification Predicted Effect on Property Computational Method
Lengthening the diamine chain Increased flexibility, potential for new binding modes Molecular Dynamics, Conformational Analysis
Replacing acetate with a different anion Altered solubility and hydrogen bonding capacity Solvation Free Energy Calculations
Adding substituents to the trityl rings Modified hydrophobicity and steric profile QSPR, Docking Simulations

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. semanticscholar.org In the context of this compound, virtual screening could be employed to discover novel derivatives for use as molecular tools in non-clinical research.

For example, a library of virtual compounds based on the trityl-diaminobutane scaffold could be screened for their ability to bind to a specific protein or nucleic acid structure. This process typically involves:

Library Generation: Creating a virtual library of derivatives with diverse chemical modifications.

Target Preparation: Obtaining a 3D structure of the target molecule, often from a protein data bank.

Molecular Docking: Computationally predicting the preferred binding orientation and affinity of each compound in the library to the target. nih.gov

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding affinity and other properties.

Hit Selection: Selecting the most promising candidates for experimental validation.

This approach has been successfully used to identify novel modulators for various biological targets. nih.gov For instance, by using a pharmacophore model based on the trityl-diaminobutane structure, one could search for compounds with similar 3D arrangements of chemical features, potentially leading to the discovery of new molecular probes or affinity reagents. The use of artificial intelligence and machine learning in virtual screening is also becoming increasingly prevalent, further accelerating the discovery process. targetmol.com

Table of Chemical Compounds

Compound Name
This compound
1,4-diaminobutane
Pyrimidine-4,6-diamine
Trityl chloride
Trifluoroacetic acid

Future Directions and Emerging Research Avenues for Trityl 1,4 Diaminobutane Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The selective synthesis of mono-protected diamines like Trityl-1,4-diaminobutane is a persistent challenge in traditional batch chemistry. The reaction of 1,4-diaminobutane (B46682) with trityl chloride often yields a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material, necessitating complex and often inefficient purification steps.

Future research will increasingly focus on integrating the synthesis of Trityl-1,4-diaminobutane acetate (B1210297) with flow chemistry and automated platforms. Microreactor technology offers precise control over reaction parameters such as stoichiometry, temperature, and residence time. sigmaaldrich.com This fine-tuned control is particularly advantageous for selective protection reactions. By continuously flowing streams of the diamine and the protecting agent (trityl chloride) at a carefully controlled molar ratio, it is possible to significantly enhance the yield of the mono-substituted product while minimizing the formation of the di-substituted version. sigmaaldrich.com This approach is a considerable improvement over batch reactor methods. sigmaaldrich.com Automated platforms can further optimize reaction conditions in real-time by integrating inline analysis, leading to higher purity and yield with reduced manual intervention.

Table 1: Comparison of Synthetic Approaches for Mono-Tritylation of 1,4-Diaminobutane

ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Stoichiometry Control Difficult to maintain localized molar ratios, leading to over-reaction.Precise, continuous control of molar ratios in the reaction zone. sigmaaldrich.com
Typical Yield (Mono) Moderate to low; often requires large excess of diamine.High; optimized conditions can significantly favor mono-protection. sigmaaldrich.com
Byproduct Formation Significant di-substituted product formation is common.Minimized through short residence times and precise stoichiometry. sigmaaldrich.com
Purification Often requires extensive column chromatography.Simplified due to cleaner reaction profile.
Scalability Challenging to scale while maintaining selectivity.Readily scalable by extending operation time ("scaling-out").

Sustainable Synthesis and Green Chemistry Principles for Trityl-1,4-diaminobutane Acetate Production

The production of specialty chemicals is increasingly scrutinized through the lens of green chemistry. Future efforts in the synthesis of this compound will prioritize sustainability. A key area of development is the use of bio-based feedstocks. The diamine precursor, 1,4-diaminobutane (putrescine), can be produced efficiently through the microbial fermentation of renewable resources. nih.gov Establishing biosynthetic systems in organisms like E. coli or C. glutamicum offers a green alternative to petroleum-derived routes, operating under mild conditions and reducing reliance on fossil fuels. nih.gov

Further application of green principles to the tritylation step includes:

Solvent Selection: Replacing traditional, hazardous solvents like pyridine (B92270) or dichloromethane (B109758) with greener alternatives such as bio-derived solvents or performing the reaction in solvent-free conditions.

Catalysis: Investigating recyclable or solid-supported catalysts for the tritylation reaction to minimize waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Research into these areas aims to create a manufacturing process that is not only efficient but also environmentally benign, aligning with the principles of sustainable development in the chemical industry. mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

While the primary utility of the trityl group is as a protecting group, its unique chemical nature offers avenues for novel reactivity. The acid-labile nature of the N-Trityl bond, which cleaves via a stable trityl cation through an SN1 mechanism, is well-established. tubitak.gov.tr However, future research can explore less conventional transformations.

One promising area is the chemistry of the trityl radical. Under specific thermal or photochemical conditions, the trityl group could undergo homolytic cleavage. The resulting radicals could participate in unique dimerization or cyclization reactions. For instance, studies on related triarylmethyl radicals have shown they can undergo intramolecular cyclization to form stable 9-phenylfluorenyl systems. rsc.org Exploring such pathways with Trityl-1,4-diaminobutane could lead to the synthesis of entirely new molecular scaffolds incorporating a fluorenyl moiety, which has applications in materials science.

Furthermore, the existing scaffold, with its single free amine, is a platform for building molecular diversity. The free amine can be used as a handle for a vast array of chemical transformations, from simple acylation and alkylation to more complex multicomponent reactions, generating libraries of novel compounds for screening in various applications. The steric bulk of the trityl group can also be exploited to direct the stereochemical outcome of reactions at or near the free amine. tubitak.gov.tr

Advanced Applications in Bio-orthogonal Chemistry and Chemical Biology Tools (excluding clinical human trials)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govcas.org this compound is an ideal starting point for the design of novel chemical biology tools. The free primary amine serves as a perfect attachment point for a bio-orthogonal functional group, such as an azide, alkyne, or tetrazine. nih.gov

For example, the amine can be readily acylated with a reagent containing a terminal alkyne. The resulting molecule, a trityl-protected diamine with a bio-orthogonal handle, could be used in several ways:

Probes for Imaging: The alkyne can be "clicked" onto an azide-modified fluorophore using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). jocpr.com The bulky, lipophilic trityl group could influence the probe's cellular uptake and subcellular localization.

Targeted Delivery Scaffolds: The compound can act as a linker, connecting a targeting moiety (like a peptide) to a payload (like a cytotoxin for pre-clinical cancer models). The acid-labile nature of the trityl group could even be exploited as a pH-sensitive release mechanism in the acidic environment of endosomes or lysosomes.

Studying Biomolecules: These tools can be used to tag and study polyamine-binding proteins or enzymes within cells, helping to elucidate the roles of polyamines in cellular processes like growth and stress response. nih.govnih.gov

The development of such tools, which does not involve clinical trials in humans, can significantly advance our understanding of fundamental biology. cas.org

Development of Smart Materials and Responsive Systems Incorporating this compound Scaffolds

Smart materials are designed to respond to external stimuli, such as changes in pH, light, or temperature. The unique chemical properties of this compound make it an excellent building block for such systems.

Future research can focus on incorporating this molecule as a monomer or cross-linker into polymers. The bulky, hydrophobic trityl groups can form specific domains within the polymer matrix, influencing its mechanical and physical properties. The true "smart" behavior comes from the acid-labile N-trityl bond.

pH-Responsive Hydrogels: A hydrogel cross-linked with Trityl-1,4-diaminobutane derivatives would be stable at neutral pH. However, upon exposure to an acidic environment, the trityl groups would cleave. This cleavage would break the cross-links and introduce positive charges from the newly protonated amines, causing the hydrogel to swell dramatically or dissolve, releasing any encapsulated cargo.

Tunable Surfaces and Coatings: Surfaces can be functionalized with polymers containing this scaffold. A change in pH could alter the surface from hydrophobic (trityl groups intact) to hydrophilic (trityl groups cleaved), a property useful for controlling cell adhesion or creating self-cleaning materials. chemimpex.com

Organic Semiconductors: Drawing inspiration from trityl-triarylamine dyads that function as organic semiconductors, novel materials could be designed using the trityl-diamine scaffold. rsc.org The electronic properties of these materials could potentially be modulated by the protonation state of the diamine, opening avenues for new types of chemical sensors.

By leveraging the responsive nature of the trityl group, a new generation of smart materials with applications ranging from drug delivery to advanced electronics can be developed.

Q & A

Q. What strategies optimize the compound’s use as a synthetic intermediate for complex heterocycles?

  • Methodological Answer : Employ orthogonal protection (e.g., Boc/Z groups) for selective deprotection. For cyclization, use DPP-TFB as a coupling agent in ACN/TEA, followed by Pd/C hydrogenolysis for trityl removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.